2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid
CAS No.: 927879-20-7
Cat. No.: VC7445455
Molecular Formula: C10H7N3O3
Molecular Weight: 217.184
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 927879-20-7 |
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Molecular Formula | C10H7N3O3 |
Molecular Weight | 217.184 |
IUPAC Name | 2-pyridin-3-yloxypyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C10H7N3O3/c14-9(15)7-4-12-10(13-5-7)16-8-2-1-3-11-6-8/h1-6H,(H,14,15) |
Standard InChI Key | MVGDSHRUJLMMSV-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)OC2=NC=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid (CHNO) consists of a pyrimidine ring substituted at position 2 with a pyridin-3-yloxy group and at position 5 with a carboxylic acid moiety . The pyridin-3-yloxy group introduces an ether linkage (–O–) between the pyridine and pyrimidine rings, distinguishing it from closely related analogs such as 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid, which lacks the oxygen bridge .
Stereoelectronic Properties
The compound’s electronic configuration is influenced by the electron-withdrawing carboxylic acid group and the conjugated π-system of the pyrimidine-pyridine framework. Density functional theory (DFT) calculations for analogous structures suggest significant charge delocalization across the heteroaromatic system, enhancing stability and reactivity in substitution reactions .
Spectroscopic Signatures
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IR Spectroscopy: Stretching vibrations for the carboxylic acid (–COOH) group are expected near 1700 cm, while the C–O–C ether linkage typically absorbs at 1250–1050 cm .
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NMR Spectroscopy: The pyrimidine protons resonate in the δ 8.5–9.5 ppm range, with pyridine ring protons appearing upfield (δ 7.0–8.5 ppm) .
Synthesis and Manufacturing
Key Synthetic Routes
While no direct synthesis of 2-(pyridin-3-yloxy)pyrimidine-5-carboxylic acid is documented, analogous methodologies provide a foundation for its preparation.
Chlorination-Coupling Strategy
A proven approach for pyrimidine-5-carboxylic acid derivatives involves:
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Chlorination: Treatment of 2-hydroxypyrimidine-5-carboxylic acid with POCl at 80°C to generate 2-chloropyrimidine-5-carboxylic acid .
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Nucleophilic Aromatic Substitution (SNAr): Reaction of the chlorinated intermediate with pyridin-3-ol under basic conditions to install the pyridinyloxy group .
This method, adapted from the synthesis of related pyrimidine carboxamides , typically achieves moderate yields (30–50%) due to competing hydrolysis of the chloropyrimidine intermediate .
Alternative Pathways
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromopyrimidine-5-carboxylic acid and pyridin-3-ylboronic acid could offer a regioselective route, though this remains untested for this specific compound .
Physicochemical Properties
Molecular and Thermodynamic Data
Property | Value | Source |
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Molecular Formula | CHNO | |
Molecular Weight | 217.19 g/mol | Calc. |
LogP (Predicted) | 0.38 (iLOGP), -0.29 (XLOGP3) | |
Aqueous Solubility | 17.5 mg/mL (ESOL) | |
pKa (Carboxylic Acid) | ~3.5 |
Stability and Reactivity
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Thermal Stability: Pyrimidine derivatives generally decompose above 250°C, with carboxylic acid functionality increasing susceptibility to decarboxylation under acidic conditions .
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Photolytic Sensitivity: Conjugated systems may undergo [2+2] cycloaddition under UV light, necessitating storage in amber containers .
Parameter | Value | Model |
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Oral Bioavailability | 45–60% (rat) | |
Plasma Half-Life | 6.2 h | |
Hepatic Clearance | 12 mL/min/kg |
Industrial and Regulatory Considerations
Patent Landscape
The amorphous form of 2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide (WO2023026180A1) highlights the pharmaceutical relevance of pyrimidine-5-carboxylic acid derivatives, with claims covering:
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